

A step-by-step protocol for efficient PBMC isolation using Percoll

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Percoll*

Cat. No.: *B008524*

[Get Quote](#)

Application Notes and Protocols

A Step-by-Step Protocol for Efficient PBMC Isolation Using Percoll

Introduction

Peripheral blood mononuclear cells (PBMCs), which include lymphocytes and monocytes, are critical components for a wide range of immunological, toxicological, and infectious disease studies. The efficient and pure isolation of these cells from whole blood is a fundamental prerequisite for reliable downstream applications in research and drug development. Density gradient centrifugation using Percoll is a widely adopted method for PBMC separation due to its ability to yield high purity and viability of the isolated cell populations. Percoll, a colloidal silica-based medium, allows for the formation of density gradients that effectively separate PBMCs from denser granulocytes and erythrocytes.

This document provides a detailed, step-by-step protocol for the isolation of PBMCs from whole blood using a discontinuous Percoll gradient. It is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for obtaining high-quality PBMCs.

Principle of Separation

The separation of PBMCs using a Percoll gradient is based on the differential densities of the various blood cell types. During centrifugation, the colloidal silica particles in Percoll sediment to form a density gradient. When a whole blood sample, diluted with a physiological buffer, is layered on top of this gradient, the centrifugal force drives the cells through the medium until they reach a point where their density equals that of the gradient (isopycnic point). Red blood cells and granulocytes, being denser, pass through the Percoll layers and pellet at the bottom of the tube. PBMCs, which are less dense, band at the interface between the plasma and the upper Percoll layer. Platelets, which have the lowest density, remain in the plasma layer.

Materials and Reagents

Materials

- 50 mL conical centrifuge tubes
- 15 mL conical centrifuge tubes
- Serological pipettes (10 mL, 25 mL, 50 mL)
- Pipette aid
- Sterile Pasteur pipettes
- Centrifuge with a swinging-bucket rotor
- Biosafety cabinet (BSC)
- Hemocytometer or automated cell counter
- Microscope

Reagents

- Percoll
- 10x Phosphate Buffered Saline (PBS) or 1.5 M NaCl
- Sterile 1x PBS

- Whole blood collected in anticoagulant (e.g., EDTA, heparin)
- Trypan Blue stain (0.4%)

Experimental Protocols

Preparation of Stock Isotonic Percoll (SIP)

To ensure the Percoll solution is isotonic and does not damage the cells, it must be mixed with a salt solution. This creates a Stock Isotonic Percoll (SIP) solution, which is then used to prepare the working gradient layers.

- In a sterile bottle, aseptically mix 9 parts of Percoll with 1 part of 10x PBS or 1.5 M NaCl. For example, to prepare 100 mL of SIP, mix 90 mL of Percoll with 10 mL of 10x PBS.
- Mix thoroughly by inverting the bottle several times. This solution is considered 100% Percoll for the purpose of creating gradient layers.
- Store the SIP solution at 4°C.

Preparation of Discontinuous Percoll Gradient

This protocol utilizes a two-layer discontinuous gradient. The densities of these layers are crucial for achieving optimal separation.

- Prepare the different Percoll concentrations by diluting the SIP with sterile 1x PBS. For a typical PBMC isolation, 50% and 30% Percoll solutions are effective.
- To prepare the gradient layers, use the following calculations:
 - For 50% Percoll: Mix 5 parts of SIP with 5 parts of 1x PBS.
 - For 30% Percoll: Mix 3 parts of SIP with 7 parts of 1x PBS.
- Prepare a sufficient volume of each concentration for the number of samples to be processed. For a 50 mL tube, 10-15 mL of each layer is typically required.

PBMC Isolation Protocol

- Blood Dilution: Dilute the whole blood with an equal volume of sterile 1x PBS at room temperature. For example, mix 10 mL of whole blood with 10 mL of 1x PBS.
- Gradient Formation:
 - In a 50 mL conical tube, carefully layer 15 mL of the 50% Percoll solution.
 - Slowly and carefully overlay 15 mL of the 30% Percoll solution on top of the 50% layer, taking care not to mix the two layers. A distinct interface should be visible.
- Loading the Blood: Gently overlay the diluted blood sample (e.g., 20 mL) on top of the 30% Percoll layer. It is critical to perform this step slowly to maintain the integrity of the gradient layers.
- Centrifugation:
 - Centrifuge the tubes at 1000 x g for 20-30 minutes at room temperature (18-20°C). Crucially, ensure the centrifuge brake is set to OFF to prevent disruption of the cell layers upon deceleration.
- Harvesting PBMCs:
 - After centrifugation, four distinct layers will be visible (from top to bottom):
 1. Plasma and platelets
 2. A "fluffy" white layer of PBMCs at the interface between the plasma and the 30% Percoll layer.
 3. The Percoll gradient.
 4. A pellet of red blood cells and granulocytes at the bottom of the tube.
 - Carefully aspirate and discard the top plasma layer without disturbing the PBMC layer.
 - Using a sterile Pasteur pipette, carefully collect the PBMC layer and transfer it to a new 50 mL conical tube.

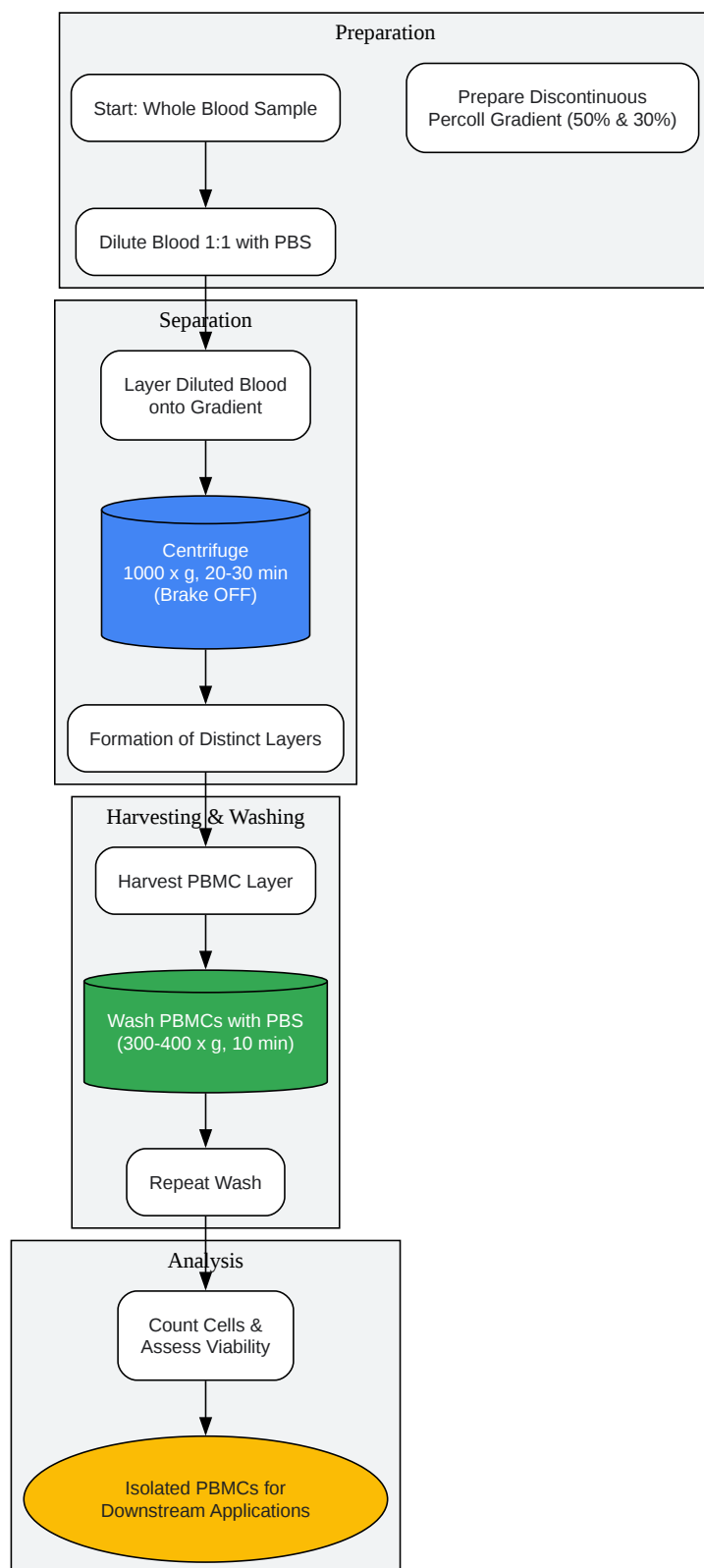
- Washing the PBMCs:
 - Add sterile 1x PBS to the collected PBMCs to bring the volume up to 45-50 mL.
 - Centrifuge at 300-400 x g for 10 minutes at room temperature with the brake ON.
 - Carefully discard the supernatant.
 - Resuspend the cell pellet in 1x PBS and repeat the wash step. Two washes are generally sufficient to remove residual Percoll and platelets.

- Cell Counting and Viability Assessment:
 - After the final wash, resuspend the cell pellet in a known volume of 1x PBS or cell culture medium (e.g., 1 mL).
 - Take a small aliquot of the cell suspension and mix it with Trypan Blue stain (typically in a 1:1 ratio).
 - Count the viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter to determine the cell concentration and viability.

Data Presentation

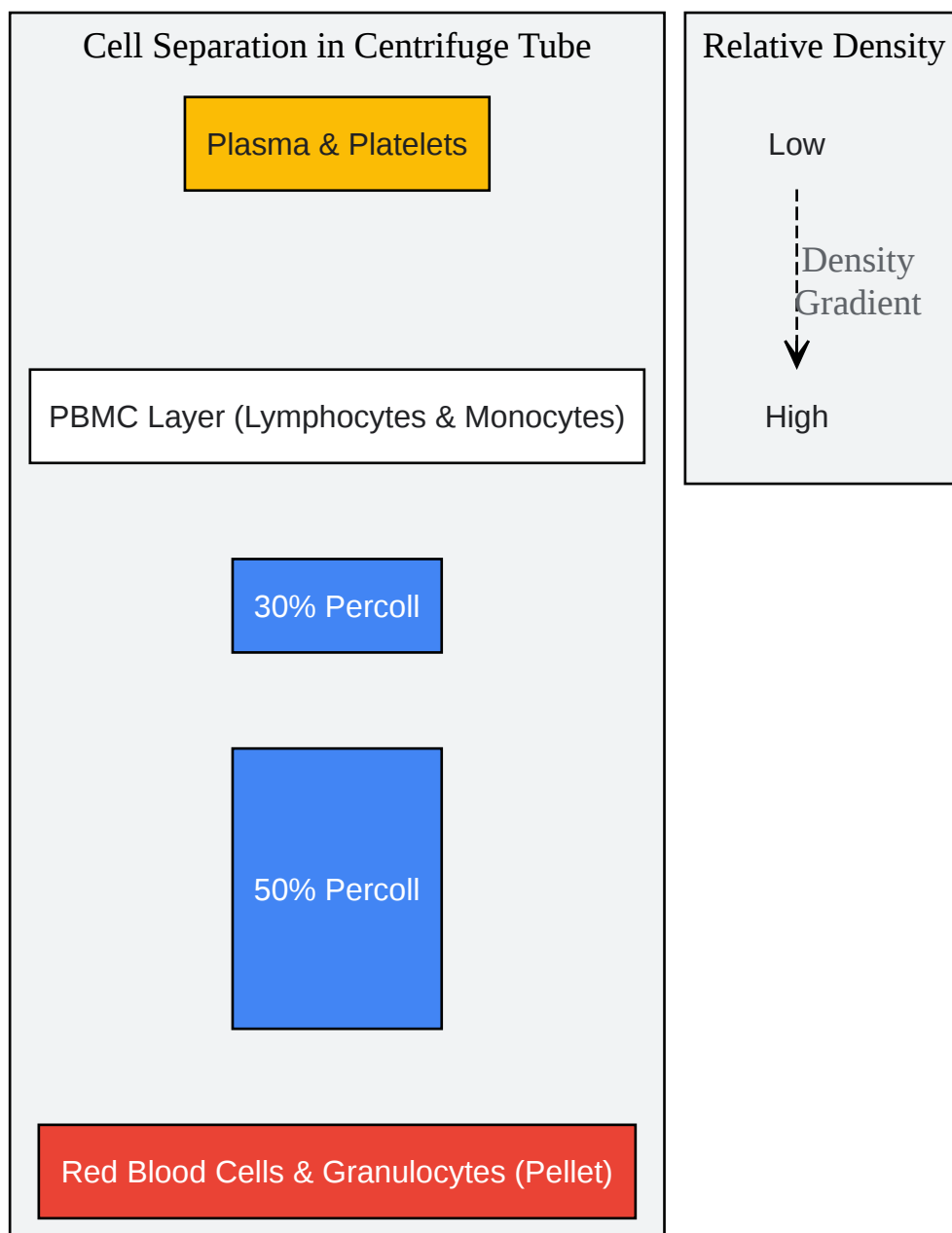
Parameter	Typical Value/Range	Notes
Blood Dilution	1:1 with 1x PBS	Ensures proper layering and separation.
Percoll Gradient Layers	50% and 30%	Prepared by diluting Stock Isotonic Percoll (SIP) with 1x PBS.
Centrifugation Speed	1000 x g	Optimal for separating blood components without excessive cell stress.
Centrifugation Time	20-30 minutes	Sufficient time for cells to migrate to their isopycnic points.
Centrifuge Brake	OFF	Critical for preventing disruption of the separated layers during deceleration.
PBMC Wash Speed	300-400 x g	Gentle speed to pellet PBMCs without causing damage.
PBMC Wash Time	10 minutes	Adequate time to pellet the cells.
Expected Purity	>90%	Purity can be assessed by flow cytometry or morphological analysis.
Expected Viability	>95%	Assessed by Trypan Blue exclusion.

Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for PBMC isolation using a discontinuous Percoll gradient.



[Click to download full resolution via product page](#)

Caption: Principle of PBMC separation based on cell density in a Percoll gradient.

- To cite this document: BenchChem. [A step-by-step protocol for efficient PBMC isolation using Percoll]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b008524#a-step-by-step-protocol-for-efficient-pbmc-isolation-using-percoll>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com